molecular formula C6H14N2 B098093 Cyclohexane-1,4-diamine CAS No. 15827-56-2

Cyclohexane-1,4-diamine

Cat. No.: B098093
CAS No.: 15827-56-2
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diamine is an organic compound with the molecular formula C₆H₁₄N₂. It is a colorless to slightly yellow solid that is soluble in water and most organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

Cyclohexane-1,4-diamine (CHDA) is primarily used as an intermediate in the polyurethane industry . It plays a crucial role in the synthesis of polyamide resins and aliphatic polyurethanes . The primary targets of CHDA are therefore the chemical reactions involved in the production of these materials.

Mode of Action

The interaction of CHDA with its targets involves chemical reactions where it acts as a monomer or a building block. For instance, in the production of polyamide resins, CHDA can react with other compounds to form polymer chains . The resulting changes include the formation of new chemical bonds and the creation of larger, more complex molecules.

Biochemical Pathways

These polymers can then be used in a variety of applications, from the production of plastics to the creation of pharmaceuticals .

Pharmacokinetics

It is known that chda is a solid at room temperature and has a low solubility in water , which could impact its bioavailability if it were to be used in a biological setting.

Result of Action

The molecular and cellular effects of CHDA’s action primarily involve the formation of new chemical structures. For example, when used in the synthesis of polyamide resins, CHDA can help form long polymer chains, altering the molecular structure of the final product .

Action Environment

The action, efficacy, and stability of CHDA can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all impact the effectiveness of CHDA in chemical reactions . Additionally, CHDA should be stored in a dark place under an inert atmosphere to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known that it can be used as an intermediate in the synthesis of various compounds, suggesting that it may interact with a variety of enzymes and proteins

Cellular Effects

It has been used in the formation of Pt(IV) complexes, which have shown antiproliferative activity on cancer cell lines . This suggests that Cyclohexane-1,4-diamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the formation of Pt(IV) complexes, which have antiproliferative activity This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Metabolic Pathways

It is known to be used as an intermediate in the synthesis of various compounds , suggesting that it may interact with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-diamine can be synthesized through several methods. One common method involves the hydrogenation of 1,4-dicyanobenzene, which is reduced to this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon . Another method involves the reaction of cyclohexanone with ammonia, followed by hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 1,4-dicyanobenzene. This process involves high pressure and temperature conditions to achieve high yields . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Cyclohexane-1,4-diamine can be compared with other similar compounds such as:

This compound is unique due to its non-aromatic, saturated ring structure, which imparts different chemical and physical properties compared to its aromatic counterparts .

Properties

IUPAC Name

cyclohexane-1,4-diamine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name Cyclohexane-1,4-diamine
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Record name cis-1,4-Cyclohexanediamine
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Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=8.47 minutes, and 2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.37 minutes are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,4-diamino-cyclohexane (cis/trans mixture) after 25 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexane-1,4-diamine?

A1: The molecular formula of this compound is C6H14N2. Its molecular weight is 114.19 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: While specific spectroscopic data depends on the derivative and experimental conditions, studies commonly employ techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to analyze these compounds. [, ] For instance, NMR can confirm the chair conformation of the cyclohexane ring and the transoid orientation of substituents. []

Q3: How do structural modifications of this compound affect its biological activity?

A3: Research indicates that even slight alterations to the this compound scaffold, such as the introduction of various substituents, significantly impact its biological activity. [, , , , ] For example, substituting the cyclohexane ring with pyridine moieties led to compounds with promising DNA-binding properties. []

Q4: Are there any this compound derivatives being investigated as potential drugs?

A4: Yes, researchers are exploring the therapeutic potential of this compound derivatives for various diseases. This includes their use as potential anti-tuberculosis agents [], treatments for alcoholism [], and analgesics for pain management. []

Q5: Have any QSAR models been developed for this compound derivatives?

A5: While specific QSAR models are not extensively discussed in the provided literature, research highlights the importance of structure-activity relationships for this class of compounds. [] Development of robust QSAR models could significantly benefit future drug design efforts.

Q6: What are the known targets of this compound derivatives?

A6: Research suggests that certain derivatives interact with the septin-shi/ORL1 receptor system, which is involved in pain modulation. [] Other derivatives demonstrate inhibitory activity against Plasmodium falciparum spermidine synthase, a potential target for antimalarial drugs. [, ]

Q7: What are the downstream effects of inhibiting Plasmodium falciparum spermidine synthase with this compound derivatives?

A7: Inhibiting Plasmodium falciparum spermidine synthase disrupts polyamine biosynthesis in the parasite. [] This is a promising avenue for antimalarial drug development as polyamines are essential for parasite growth and survival.

Q8: What are the applications of this compound in materials science?

A8: this compound finds use in synthesizing metal-organic frameworks (MOFs). [] These porous materials have garnered significant attention for applications in gas storage, separation technologies, and catalysis.

Q9: What advantages do this compound-based MOFs offer?

A9: A zinc-based MOF synthesized using this compound exhibited remarkable photoelectrochemical (PEC) catalytic activity for water splitting and oxygen evolution. [] This cost-effective material holds promise for sustainable energy applications.

Q10: What is known about the stability of this compound and its derivatives?

A10: Stability data varies depending on the specific derivative and environmental conditions. Some derivatives, particularly metal complexes, show remarkable stability, even in biological environments. []

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